ABT-724

概要

説明

A-369724は、様々な科学分野における潜在的な応用で知られる化学化合物です。それは、生物学的および化学的特性について研究されてきた化合物の三塩酸塩です。この化合物は、そのユニークな構造と潜在的な治療応用で知られています。

科学的研究の応用

A-369724 has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Studied for its potential biological activities, including interactions with specific enzymes and receptors.

Medicine: Investigated for its therapeutic potential in treating certain medical conditions.

Industry: Utilized in the development of new materials and chemical products.

作用機序

A-369724の作用機序には、特定の分子標的と経路との相互作用が含まれます。この化合物は、特定の受容体や酵素に結合してその活性を調節し、望ましい生物学的効果をもたらす可能性があります。 正確な経路と標的は、特定の用途と使用のコンテキストによって異なる場合があります .

6. 類似の化合物との比較

A-369724は、その構造と特性に基づいて、他の類似の化合物と比較できます。類似の化合物には次のようなものがあります。

ABT-724: 同様の生物活性を有する別の三塩酸塩。

A-769: 比較可能な化学的特性を持つ関連化合物。

生化学分析

Biochemical Properties

ABT-724 plays a crucial role in biochemical reactions by interacting with dopamine D4 receptors. These receptors are part of the G protein-coupled receptor family and are involved in modulating neurotransmission. This compound binds selectively to dopamine D4 receptors with high affinity, leading to the activation of intracellular signaling pathways . This interaction is significant because it influences various physiological responses, including mood regulation, cognition, and behavior .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, this compound enhances dopamine signaling, which can influence cell function by modulating neurotransmitter release and synaptic plasticity . Additionally, this compound has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the expression of genes involved in dopamine synthesis and degradation, thereby affecting overall dopamine levels in the brain .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with dopamine D4 receptors. This binding leads to the activation of G proteins, which in turn activate downstream signaling cascades such as the cAMP pathway . The activation of these pathways results in changes in gene expression, enzyme activity, and cellular responses. This compound’s ability to selectively target dopamine D4 receptors makes it a valuable tool for studying the role of these receptors in various physiological processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in neuronal cells. These effects include prolonged changes in neurotransmitter levels and receptor sensitivity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance cognitive function and reduce symptoms of attention-deficit hyperactivity disorder (ADHD) in animal models . At higher doses, the compound can induce adverse effects such as hyperactivity and anxiety-like behaviors . These findings highlight the importance of dosage optimization in therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to dopamine metabolism. The compound interacts with enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), which are involved in the breakdown of dopamine . By modulating the activity of these enzymes, this compound can influence dopamine levels and, consequently, neurotransmission .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to exert its effects on central nervous system (CNS) tissues . Once inside the brain, this compound is distributed to regions with high dopamine receptor density, such as the prefrontal cortex and striatum .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and at the cell membrane, where dopamine D4 receptors are located . The compound’s activity is influenced by its localization, as it needs to be in proximity to its target receptors to exert its effects. Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .

準備方法

合成経路と反応条件: A-369724の調製には、いくつかの合成ステップが含まれます。 一般的な方法の1つは、N-(3-クロロ-5-(トリフルオロメチル)フェニル)-3-((6-(4-ヒドロキシピペリジン-1-イル)イミダゾ[1,2-b]ピリダジン-3-イル)エチニル)-2-メチルベンゾアミドを適切な試薬と制御された条件下で反応させることです 。反応条件は通常、目的の生成物が得られるように、特定の温度、溶媒、および触媒を含みます。

工業的生産方法: 工業的な設定では、A-369724の生産には、収率と純度を最大化するために最適化された反応条件を用いた大規模合成が含まれる場合があります。このプロセスには、結晶化、精製、品質管理などのステップが含まれ、化合物が意図した用途に必要な基準を満たしていることを確認します。

化学反応の分析

反応の種類: A-369724は、酸化、還元、置換反応など、さまざまな化学反応を起こします。これらの反応は、化合物の構造を改変し、特定の用途のためにその特性を強化するために不可欠です。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤は、制御された条件下でA-369724を酸化するために使用できます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤は、化合物内の特定の官能基を還元するために使用できます。

置換: 置換反応には、ハロゲンやアルキル化剤などの試薬が含まれ、化合物に新しい官能基を導入します。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化は酸化誘導体を生成する可能性がありますが、還元は化合物の還元型を生成する可能性があります。

4. 科学研究アプリケーション

A-369724は、次のような幅広い科学研究用途を持っています。

化学: さまざまな化学反応と合成プロセスにおける試薬として使用されます。

生物学: 特定の酵素や受容体との相互作用など、その潜在的な生物活性について研究されています。

医学: 特定の病気を治療する可能性のある治療効果について調査されています。

産業: 新しい材料や化学製品の開発に使用されています。

類似化合物との比較

A-369724 can be compared with other similar compounds based on its structure and properties. Some similar compounds include:

ABT-724: Another trihydrochloride salt with similar biological activities.

A-769: A related compound with comparable chemical properties.

Its distinct chemical and biological properties make it a valuable compound for research and development .

生物活性

ABT-724 is a selective dopamine D4 receptor partial agonist, primarily investigated for its potential therapeutic applications in erectile dysfunction (ED). This compound has garnered attention due to its unique mechanism of action and favorable side effect profile compared to traditional treatments. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

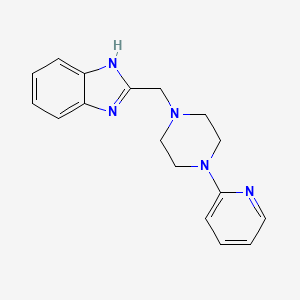

- Chemical Name : 2-[[4-(2-Pyridinyl)-1-piperazinyl]methyl]-1H-benzimidazole trihydrochloride

- CAS Number : 587870-77-7

- Molecular Weight : 320.83 g/mol

- Purity : ≥99% .

This compound selectively activates dopamine D4 receptors with an effective concentration (EC50) of 12.4 nM and exhibits 61% efficacy compared to dopamine. Notably, it shows no agonist activity at D1, D2, D3, or D5 receptors . The activation of D4 receptors is linked to the facilitation of penile erection, indicating a significant role in the regulation of erectile function.

Table 1: Receptor Activity of this compound

| Receptor Type | EC50 (nM) | Efficacy (%) | Agonist Activity |

|---|---|---|---|

| D4 | 12.4 | 61 | Yes |

| D1 | >10,000 | - | No |

| D2 | >10,000 | - | No |

| D3 | >10,000 | - | No |

| D5 | >10,000 | - | No |

Erectile Function Studies

Research has demonstrated that this compound facilitates penile erection in conscious rats when administered subcutaneously (s.c.). The proerectile effect is dose-dependent and can be blocked by central dopaminergic antagonists such as haloperidol and clozapine but not by the peripheral antagonist domperidone .

Case Study: Dose-Response Analysis

In a study where rats received varying doses of this compound (0.03 μmol/kg s.c.), the following results were observed:

- Erection Incidence :

- Control Group: 23%

- This compound Group: 77%

The latency to induce an erection was recorded at approximately 18.7 minutes post-administration .

Table 2: Erection Incidence by Treatment Group

| Treatment Group | Erection Incidence (%) | Latency (minutes) |

|---|---|---|

| Control | 23 | N/A |

| This compound (0.03 μmol/kg) | 77 | 18.7 |

Interaction with Other Compounds

This compound has been shown to potentiate the effects of sildenafil, a well-known phosphodiesterase type 5 inhibitor used in ED treatment. When administered together, sildenafil enhances the proerectile effects of this compound significantly in conscious rats .

Table 3: Effects of Combined Treatment

| Treatment | Erection Incidence (%) |

|---|---|

| This compound alone | 77 |

| Sildenafil alone | N/A |

| This compound + Sildenafil | Significantly increased |

Side Effects Profile

One notable advantage of this compound is its minimal side effects compared to other treatments for erectile dysfunction. Unlike apomorphine, another dopamine agonist that can induce emesis (vomiting), this compound does not exhibit this adverse effect in animal models .

特性

IUPAC Name |

2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5/c1-2-6-15-14(5-1)19-16(20-15)13-21-9-11-22(12-10-21)17-7-3-4-8-18-17/h1-8H,9-13H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRPJGTNLZNXQEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NC3=CC=CC=C3N2)C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001025592 | |

| Record name | 2-((4-(2-Pyridinyl)-1-piperazinyl)methyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001025592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

41.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49676608 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

70006-24-5 | |

| Record name | 2-[[4-(2-Pyridinyl)-1-piperazinyl]methyl]-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70006-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ABT724 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070006245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-((4-(2-Pyridinyl)-1-piperazinyl)methyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001025592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ABT-724 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WV2575JWT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。